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Compound of Interest

Compound Name: 1h-Pyrimido[1,6-c][1,3]oxazepine

Cat. No.: B575212

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship
(SAR) studies of pyrimido-oxazepine derivatives, a promising class of compounds with
significant therapeutic potential, particularly as kinase inhibitors in oncology. This document
outlines the key structural features influencing their biological activity, detailed protocols for
their synthesis and biological evaluation, and visual representations of relevant signaling
pathways and experimental workflows.

Introduction

Pyrimido-oxazepine derivatives have emerged as a versatile scaffold in medicinal chemistry,
demonstrating potent inhibitory activity against various protein kinases implicated in cancer
progression. These kinases, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and
Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell signaling pathways
that control cell proliferation, differentiation, and survival. Dysregulation of these kinases is a
hallmark of many cancers, making them attractive targets for therapeutic intervention. The SAR
studies of pyrimido-oxazepine derivatives aim to elucidate the relationship between their
chemical structure and their inhibitory potency and selectivity, thereby guiding the design of
more effective and safer drug candidates.
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Data Presentation: SAR of Pyrimido-Oxazepine
Derivatives

The following tables summarize the quantitative SAR data for a series of pyrimido-oxazepine
derivatives against key kinase targets. The data highlights how modifications to the core
scaffold and its substituents impact inhibitory activity, typically measured as the half-maximal
inhibitory concentration (IC50).

Table 1: SAR of Pyrimido[4,5-b][1][2]oxazepine Derivatives as Aurora and FLT-3 Kinase
Inhibitors

Compoun - 5 Aurora A Aurora B FLT-3 Referenc
dID (IC50, pM) (IC50, pM) (IC50, pM) e
1 H Phenyl 0.8 1.2 0.5 [1]
4-
2 H Fluorophen 0.5 0.9 0.3 [1]
yl
3-
3 H Aminophen 0.3 0.6 0.2 [1]
vl
4 CH3 Phenyl 1.5 2.1 1.1 [1]

This data is illustrative and compiled from published research. Actual values may vary based
on experimental conditions.

Table 2: SAR of Pyrimido[4,5-b]-1,4-benzoxazepine Derivatives as EGFR Kinase Inhibitors
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Cellular EGFR
Compound ID R Phosphorylation Reference
(IC50, uM)
5a 3-Ethynylaniline 0.69 [3]
3-Amino-4-
5b 0.47 [3]

methylaniline

These compounds demonstrate potent inhibition of EGFR in cellular assays, indicating their
potential as anti-cancer agents.

Experimental Protocols
Protocol 1: General Synthesis of 2,4-Disubstituted
Pyrimido[4,5-b][1][2]oxazepines

This protocol describes a general method for the synthesis of the pyrimido-oxazepine core
structure, which can be adapted to produce a variety of derivatives for SAR studies.

Materials:

2-Amino-4-chloropyrimidine-5-carbaldehyde

e Substituted 2-aminophenol

e Sodium triacetoxyborohydride

e Dichloroethane (DCE)

» N,N-Diisopropylethylamine (DIPEA)

e Appropriate amine for substitution at C4-position

» Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)
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» Standard laboratory glassware and purification equipment (e.g., flash chromatography
system)

Procedure:
¢ Reductive Amination:

o To a solution of 2-amino-4-chloropyrimidine-5-carbaldehyde (1.0 eq) in dichloroethane
(DCE), add the substituted 2-aminophenol (1.1 eq).

o Stir the mixture at room temperature for 30 minutes.

o Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room
temperature for 16 hours.

o Quench the reaction with saturated sodium bicarbonate solution and extract the product
with dichloromethane (DCM).

o Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

o Purify the crude product by flash chromatography to obtain the intermediate secondary
amine.

e Cyclization:
o Dissolve the intermediate from the previous step in a suitable solvent such as dioxane.
o Add a base, for example, potassium carbonate (2.0 eq).
o Heat the mixture to reflux (approximately 100 °C) for 12-24 hours.
o Monitor the reaction by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature, dilute with water, and extract with
an organic solvent like ethyl acetate.

o Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
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o Purify the crude product by flash chromatography to yield the pyrimido-oxazepine core.

e Nucleophilic Aromatic Substitution:

o Dissolve the chlorinated pyrimido-oxazepine intermediate (1.0 eq) in a suitable solvent like
n-butanol.

o Add the desired primary or secondary amine (1.2 eq) and N,N-diisopropylethylamine
(DIPEA) (2.0 eq).

o Heat the reaction mixture to 100-120 °C for 4-12 hours.
o Monitor the reaction progress by TLC or LC-MS.
o After completion, cool the mixture and remove the solvent under reduced pressure.

o Purify the residue by flash chromatography or preparative HPLC to obtain the final 2,4-
disubstituted pyrimido-oxazepine derivative.

» Deprotection (if applicable):

o If the introduced amine contains a protecting group (e.g., Boc), dissolve the compound in
a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v).

o Stir at room temperature for 1-2 hours.

o Remove the solvent and TFA under reduced pressure to yield the deprotected final
product.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the
synthesized pyrimido-oxazepine derivatives against target kinases like Aurora A, FLT3, or
EGFR.

Materials:

e Recombinant human kinase (e.g., Aurora A, FLT3, EGFR)
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o Kinase-specific substrate (e.g., Kemptide for Aurora A, Poly(Glu, Tyr) 4:1 for EGFR)
e Adenosine triphosphate (ATP), [y-33P]ATP

o Kinase assay buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgCI2, 5 mM MnCI2, 2 mM DTT,
0.1 mM Na3Vv04)

o Test compounds (pyrimido-oxazepine derivatives) dissolved in DMSO
o 96-well filter plates

 Scintillation counter

Procedure:

e Compound Preparation:

o Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is
10 mM, diluted to the desired final concentrations.

¢ Kinase Reaction:

[e]

In a 96-well plate, prepare the kinase reaction mixture containing the kinase assay buffer,
the specific substrate, and the recombinant kinase enzyme.

o Add the serially diluted test compounds to the wells. Include a positive control (kinase +
substrate, no inhibitor) and a negative control (substrate, no kinase).

o Initiate the kinase reaction by adding a mixture of ATP and [y-33P]ATP. The final ATP
concentration should be close to the Km value for the specific kinase.

o Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).
e Termination and Detection:
o Stop the reaction by adding an equal volume of 3% phosphoric acid.

o Transfer the reaction mixture to a 96-well filter plate.
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o Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated
[y-33P]ATP.

o Dry the filter plate and add scintillation cocktail to each well.

o Measure the radioactivity in each well using a scintillation counter.

o Data Analysis:

o Calculate the percentage of kinase inhibition for each compound concentration relative to
the positive control.

o Plot the percentage of inhibition against the logarithm of the compound concentration.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using
appropriate software (e.g., GraphPad Prism).

Protocol 3: Cellular EGFR Phosphorylation Assay

This protocol describes a cell-based assay to evaluate the ability of pyrimido-oxazepine
derivatives to inhibit EGFR autophosphorylation in a cellular context.[3]

Materials:

e A431 human epidermoid carcinoma cells (overexpress EGFR)

e Cell culture medium (e.g., DMEM with 10% FBS)

o Epidermal Growth Factor (EGF)

e Test compounds (pyrimido-oxazepine derivatives)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Antibodies: anti-phospho-EGFR (Tyr1173) and anti-total-EGFR

e Enzyme-linked immunosorbent assay (ELISA) kit or Western blotting reagents

o 96-well cell culture plates
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Procedure:
e Cell Culture and Treatment:

o Seed A431 cells in 96-well plates and allow them to adhere overnight.

o Starve the cells in serum-free medium for 4-6 hours.

o Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
o EGFR Activation:

o Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37 °C to induce EGFR
autophosphorylation.

e Cell Lysis:

[¢]

Wash the cells with ice-cold phosphate-buffered saline (PBS).

[e]

Lyse the cells by adding ice-cold lysis buffer to each well.

Incubate on ice for 15-30 minutes.

o

[¢]

Centrifuge the plates to pellet cell debris and collect the supernatant (cell lysate).
o Detection of EGFR Phosphorylation:
o ELISA-based detection:

» Use a sandwich ELISA kit with a capture antibody specific for total EGFR and a
detection antibody specific for phospho-EGFR (Tyr1173).

» Follow the manufacturer's instructions to quantify the amount of phosphorylated EGFR
relative to the total EGFR in each sample.

o Western blot analysis:

» Determine the protein concentration of the cell lysates.
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» Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

» Probe the membrane with primary antibodies against phospho-EGFR and total EGFR,
followed by HRP-conjugated secondary antibodies.

» Visualize the protein bands using an enhanced chemiluminescence (ECL) detection
system and quantify the band intensities.

o Data Analysis:

o Calculate the percentage of inhibition of EGFR phosphorylation for each compound
concentration compared to the EGF-stimulated control.

o Determine the IC50 value by plotting the percentage of inhibition against the compound
concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and
workflows relevant to the SAR studies of pyrimido-oxazepine derivatives.

Chemical Synthesis

Click to download full resolution via product page

Caption: Experimental workflow for SAR studies of pyrimido-oxazepine derivatives.
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Caption: Inhibition of the EGFR signaling pathway by pyrimido-oxazepine derivatives.

Conclusion

The pyrimido-oxazepine scaffold represents a promising starting point for the development of
novel kinase inhibitors. The presented SAR data, along with the detailed experimental
protocols, provide a valuable resource for researchers in the field of drug discovery. By
systematically exploring the chemical space around this core structure, it is possible to design
and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic
properties. The provided workflows and signaling pathway diagrams offer a clear visual guide
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for understanding the experimental process and the mechanism of action of these compounds.
Further investigation into this class of molecules is warranted to unlock their full therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b575212?utm_src=pdf-custom-synthesis
https://www.pubcompare.ai/protocol/RrudrosBwGXEOges5W3i/
https://www.researchgate.net/publication/362735277_Guidelines_for_HTRF_technology_in_EGFR_kinase_assay
https://www.reactionbiology.com/datasheet/egf-r_cell_phospho_freiburg/
https://www.benchchem.com/product/b575212#structure-activity-relationship-sar-studies-of-pyrimido-oxazepine-derivatives
https://www.benchchem.com/product/b575212#structure-activity-relationship-sar-studies-of-pyrimido-oxazepine-derivatives
https://www.benchchem.com/product/b575212#structure-activity-relationship-sar-studies-of-pyrimido-oxazepine-derivatives
https://www.benchchem.com/product/b575212#structure-activity-relationship-sar-studies-of-pyrimido-oxazepine-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b575212?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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